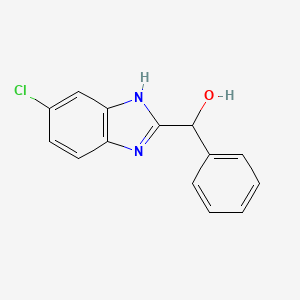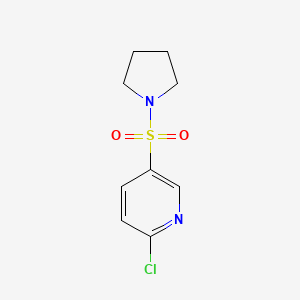
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
描述
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is an organic compound with the molecular formula C9H11ClN2O2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.
作用机制
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
2-chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This suggests that 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine may interact with its targets in a similar manner, leading to changes in the targets’ function or structure.
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological pathways due to their versatile scaffold .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, contamination with oxidising agents such as nitrates, oxidising acids, chlorine bleaches, pool chlorine etc. may result in ignition . Furthermore, the introduction of a halogen moiety significantly retards degradation of the pyridine ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The pyrrolidine ring and sulfonyl group can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate
Major Products
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyrrolidine ring or sulfonyl group.
Coupling reactions: Biaryl compounds or other complex organic molecules
科学研究应用
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Biological research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloropyridine
Uniqueness
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the presence of both a chloro and a pyrrolidin-1-ylsulfonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
2-chloro-5-pyrrolidin-1-ylsulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-4-3-8(7-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKJCDPAUHBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368646 | |
| Record name | 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85199285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64614-51-3 | |
| Record name | 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


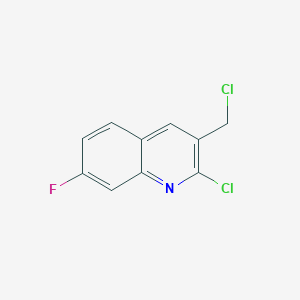
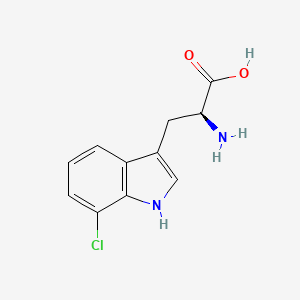
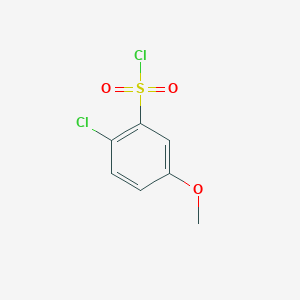
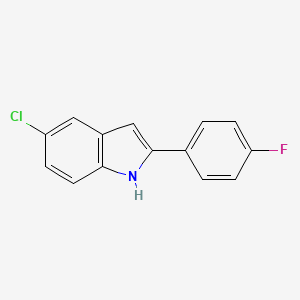
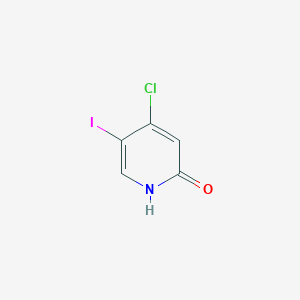
![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3024641.png)
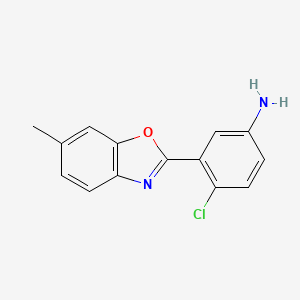
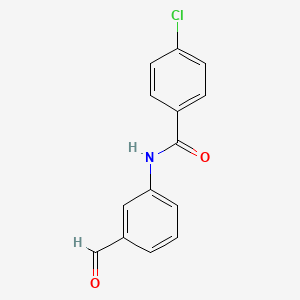
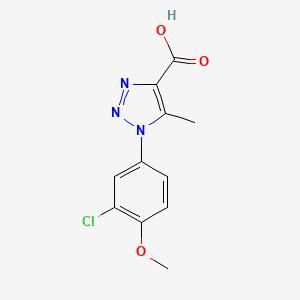
![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)
![5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3024648.png)
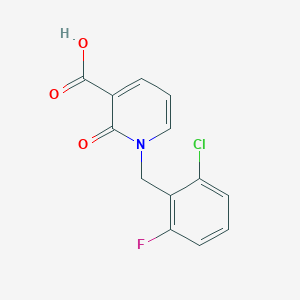
![2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B3024652.png)
